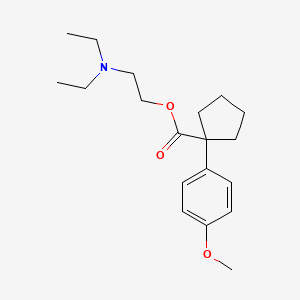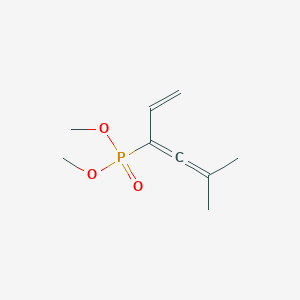
alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in scientific research and industrial applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride typically involves the reaction of 4-chloro-1-naphthol with imidazole and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The chlorine atom in the naphthyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone and hydroxy derivatives, which have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-naphthol: A related compound with similar structural features but different reactivity and applications.
N’- (4-chloro-1-naphthyl)-N,N-dimethylimidoformamide hydrochloride: Another compound with a similar naphthyl ring but different functional groups.
Uniqueness
Alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride is unique due to its combination of the naphthyl ring and imidazoleethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
73932-53-3 |
|---|---|
Molekularformel |
C15H14Cl2N2O |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
1-(4-chloronaphthalen-1-yl)-2-imidazol-1-ylethanol;hydrochloride |
InChI |
InChI=1S/C15H13ClN2O.ClH/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(19)9-18-8-7-17-10-18;/h1-8,10,15,19H,9H2;1H |
InChI-Schlüssel |
HFAQJXQBRRZORO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(CN3C=CN=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















